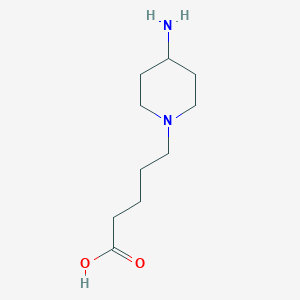

5-(4-Aminopiperidin-1-yl)pentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5-(4-aminopiperidin-1-yl)pentanoic acid |

InChI |

InChI=1S/C10H20N2O2/c11-9-4-7-12(8-5-9)6-2-1-3-10(13)14/h9H,1-8,11H2,(H,13,14) |

InChI Key |

AMAMBSXOEOXQOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CCCCC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 4 Aminopiperidin 1 Yl Pentanoic Acid Scaffolds

Elucidation of Key Pharmacophores and Structural Motifs

The fundamental pharmacophore of 5-(4-aminopiperidin-1-yl)pentanoic acid and its analogs for FXIa inhibition consists of three key components: a basic aminopiperidine moiety, a central core, and an acidic group connected by a linker. The primary amino group on the piperidine (B6355638) ring is crucial for interacting with the S1 specificity pocket of FXIa, which preferentially binds to basic residues. The piperidine ring itself serves as a rigid scaffold to correctly orient the amino group for optimal binding. The pentanoic acid portion, or a bioisosteric replacement, interacts with other regions of the enzyme's active site.

The development of potent FXIa inhibitors from this scaffold has involved the incorporation of additional structural motifs to enhance binding affinity and selectivity. For instance, the evolution of this scaffold into macrocyclic structures, as seen in milvexian (B3324122), has been a key strategy to improve pharmacokinetic properties, free fraction, and solubility, while maintaining high potency acs.orgnih.govacs.org. The macrocyclic linker and a pyrazole (B372694) P2' moiety are critical components of the enhanced pharmacophore in these advanced analogs acs.orgnih.gov.

Impact of Substituents on Biological Potency and Selectivity

Modifications on the Pentanoic Acid Chain

The pentanoic acid chain of the parent scaffold serves as a linker and its carboxylate group can form important interactions within the FXIa active site. The length and nature of this acidic fragment have been shown to be critical for activity. Shortening or lengthening the alkyl chain can significantly alter the positioning of the acidic group, thereby affecting binding affinity frontiersin.orgnih.gov.

In the development of more advanced analogs like milvexian, the simple pentanoic acid chain is replaced by a more complex macrocyclic linker. SAR studies on this macrocyclic linker have revealed that introducing small alkyl groups can lead to increased potency by establishing favorable interactions with a hydrophobic region near the S1' pocket of FXIa researchgate.net. The optimization of this linker was a key factor in achieving the high affinity of milvexian (Ki = 0.11 nM) acs.orgnih.govacs.org.

Substitutions on the Piperidine Ring and Amino Group

The 4-aminopiperidine (B84694) moiety is a critical P1 fragment that interacts with the S1 pocket of FXIa. The basicity of the amino group is a key determinant of binding affinity. Modifications to this group can significantly impact potency. For instance, acylation or alkylation of the amino group generally leads to a loss of activity, highlighting the importance of the primary amine for the key salt-bridge interaction in the S1 pocket.

Substitutions on the piperidine ring itself can also influence activity. The introduction of substituents can alter the conformation of the ring and the orientation of the crucial 4-amino group. In some series of FXIa inhibitors, maintaining an unsubstituted piperidine ring is optimal for potency nih.gov. However, in other related scaffolds, specific substitutions have been shown to be beneficial.

| Compound/Modification | Target | Activity (IC五十/Kᵢ) | Selectivity |

| Milvexian (BMS-986177) | FXIa | Kᵢ = 0.11 nM | High |

| Analog with modified P2' moiety | FXIa | Variable | Variable |

| Analog with altered linker length | FXIa | Reduced Potency | - |

This table is illustrative and compiles general findings from SAR studies on related compounds.

Influence of Linker Length and Characteristics

In the case of milvexian and its analogs, the linker is part of a macrocyclic ring system. This macrocyclization strategy pre-organizes the molecule in a bioactive conformation, which can lead to a significant increase in potency by reducing the entropic penalty of binding acs.orgnih.govacs.org. The composition of the macrocyclic linker, including the presence of heteroatoms and specific functional groups, was extensively optimized to achieve a balance of potency, selectivity, and desirable pharmacokinetic properties acs.org.

Stereochemical Considerations in Structure-Activity Relationships

While specific stereochemical SAR data for the parent this compound is not extensively published, it is a well-established principle in drug design that stereochemistry plays a critical role in ligand-target interactions. For substituted piperidine rings, the stereochemistry of the substituents can dictate the preferred conformation of the ring and the spatial orientation of the key binding elements.

In related FXIa inhibitors, it has been shown that a specific stereoisomer often possesses significantly higher activity than its enantiomer or diastereomers. For instance, in a series of tetrahydroquinoline-based FXIa inhibitors, the trans-isomer was found to be 17-fold less potent than its corresponding cis-isomer, highlighting the importance of precise stereochemical control for optimal binding researchgate.net. It is therefore highly probable that any chiral centers introduced into the this compound scaffold would exhibit a strong stereochemical preference for FXIa inhibition.

Ligand-Target Interaction Analysis and Binding Site Mapping

The binding mode of this compound-based inhibitors within the active site of FXIa has been elucidated through molecular modeling and X-ray crystallography of advanced analogs like milvexian researchgate.net. The primary amino group of the 4-aminopiperidine moiety forms a key salt bridge with the carboxylate of Asp189 at the base of the S1 pocket researchgate.net. This interaction is a cornerstone of the binding affinity and selectivity of this class of inhibitors.

Computational and Cheminformatics Approaches in the Study of 5 4 Aminopiperidin 1 Yl Pentanoic Acid

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.govcore.ac.uk This technique evaluates the binding compatibility and affinity by calculating a scoring function, which estimates the binding free energy. frontiersin.org For 5-(4-Aminopiperidin-1-yl)pentanoic acid, docking studies would be the primary method to identify its potential interacting protein partners and to understand the molecular basis of this interaction.

The process involves preparing a three-dimensional structure of the ligand and the target protein. The algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, ranking them based on the calculated binding affinity. figshare.com Studies on similar piperidine-containing molecules have successfully used docking to predict their binding modes with targets like the µ-opioid receptor, dopamine (B1211576) receptors, and sigma receptors. tandfonline.comrsc.org For instance, docking analyses of piperidine (B6355638) derivatives have revealed crucial interactions, such as hydrogen bonds and salt bridges involving the piperidine nitrogen atom with key amino acid residues like glutamic acid and aspartic acid in the receptor's active site. rsc.org

By performing molecular docking for this compound against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action. The results would highlight the key amino acid residues involved in the interaction and provide a quantitative estimate of the binding affinity. acs.org

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| Dopamine D2 Receptor | -9.2 | Asp114, Ser193, Phe390 | Ionic Bond, Hydrogen Bond, π-π Stacking |

| μ-Opioid Receptor | -8.5 | Asp147, Tyr148, His297 | Hydrogen Bond, Hydrophobic |

| Sigma-1 Receptor | -9.8 | Glu172, Asp126, Phe107 | Salt Bridge, Hydrogen Bond, π-cation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. tandfonline.com This approach is instrumental in drug design for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. slideshare.netijert.org

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required. For each compound, a set of numerical parameters known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological or 3D descriptors. nih.gov Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links the descriptors to the activity. nih.gov

For example, a QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors found that descriptors like partial negative surface area and heat of formation were critical for predicting activity. nih.gov A robust QSAR model, validated statistically through parameters like the correlation coefficient (r²) and cross-validated correlation coefficient (q²), could guide the modification of the this compound scaffold to enhance its desired biological effects. nih.gov

| Parameter | Description | Value |

|---|---|---|

| QSAR Equation | pIC₅₀ = 0.45(LogP) - 0.02(TPSA) + 0.15*(Num_H_Donors) + 3.5 | N/A |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | 0.91 |

| q² (Cross-Validated r²) | Measures the predictive ability of the model. | 0.82 |

| F-test | Statistical significance of the model. | 125.4 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comiaanalysis.com MD simulations are crucial for assessing the conformational flexibility of this compound and for validating the stability of its binding pose within a receptor, as predicted by docking. researchgate.netuzh.ch

Starting from the docked complex, an MD simulation solves Newton's equations of motion for every atom in the system, which includes the protein, the ligand, and surrounding solvent molecules. rsc.org This generates a trajectory of atomic positions over time, typically nanoseconds to microseconds, revealing how the ligand and protein interact and adapt to each other. nih.gov A key metric for analyzing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. researchgate.net A stable RMSD for both the protein and the ligand suggests that the complex is in a stable equilibrium and the binding is maintained. nih.gov These simulations provide deeper insights into the binding mechanism, the role of water molecules, and the energetic contributions of specific interactions. acs.orgacs.org

| System Component | Average RMSD (Å) during Simulation | Interpretation |

|---|---|---|

| Protein Backbone | 1.5 ± 0.3 | The protein maintains a stable overall fold. |

| Ligand (relative to protein) | 1.2 ± 0.4 | The ligand remains stably bound in the active site. |

| Protein-Ligand Complex | 1.8 ± 0.5 | The overall complex is stable throughout the simulation. |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr Pharmacophore modeling can be ligand-based, where common features are extracted from a set of known active molecules, or structure-based, derived from the key interaction points within a protein's binding site. nih.govresearchgate.net

For this compound, a pharmacophore model could be generated to identify other structurally diverse compounds that share the same key interaction features, such as hydrogen bond donors/acceptors, charged groups, and hydrophobic centers. researchgate.net This model then serves as a 3D query for virtual screening of large chemical databases. nih.gov This process filters millions of compounds to identify a smaller, manageable set of "hits" that match the pharmacophore and are therefore more likely to be active at the same target. nih.gov Successful virtual screening campaigns have been used to discover novel inhibitors for a wide range of targets. nih.gov This approach would be a powerful tool for scaffold hopping or finding novel chemical starting points related to this compound.

| Feature Type | Number of Features | Geometric Constraints (Distances in Å) |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 2 | HBA1 to PI: 4.5 ± 0.5 |

| Hydrogen Bond Donor (HBD) | 1 | HBD1 to HBA2: 3.2 ± 0.3 |

| Positive Ionizable (PI) | 1 | PI to HY: 6.8 ± 0.5 |

| Hydrophobic (HY) | 1 | HY to HBA1: 7.5 ± 0.5 |

In Silico Prediction of Potential Biological Activities and Drug-Likeness

Before committing to costly and time-consuming synthesis, it is vital to predict the potential biological activities and assess the "drug-likeness" of a compound. In silico tools can predict a wide spectrum of biological activities based on a molecule's structure. qima-lifesciences.comaip.org For example, the PASS (Prediction of Activity Spectra for Substances) online tool compares the structure of a query molecule to a database of over 250,000 biologically active substances to predict pharmacological effects, mechanisms of action, and potential toxicity. biorxiv.org

Drug-likeness is an evaluation of whether a compound possesses properties that would make it a likely candidate for an orally active drug. drugbank.com The most well-known guideline is Lipinski's Rule of Five, which sets thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. wikipedia.orgtiu.edu.iq Compounds that adhere to this rule are more likely to have good absorption and permeation. nih.gov Analysis of this compound shows that it fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for oral bioavailability. chemscene.com

| Property | Predicted Value chemscene.com | Lipinski's Rule of Five Guideline wikipedia.org | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.28 | ≤ 500 | Yes |

| Octanol-Water Partition Coefficient (LogP) | 0.66 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Rotatable Bonds | 5 | ≤ 10 (Veber's Rule) | Yes |

| Topological Polar Surface Area (TPSA) | 66.56 Ų | ≤ 140 Ų (Veber's Rule) | Yes |

Advanced Analytical Methodologies for the Characterization and Quantification of 5 4 Aminopiperidin 1 Yl Pentanoic Acid

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for assessing the purity of 5-(4-Aminopiperidin-1-yl)pentanoic acid. When paired with a mass spectrometer (LC-MS), it becomes a powerful tool for identity confirmation. nih.govresearchgate.net The method's high resolution and sensitivity are ideal for separating the target compound from starting materials, by-products, and other impurities. nih.gov

Given the polar nature of the compound, containing both amino and carboxylic acid groups, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) method with an appropriate ion-pairing agent can be employed. A typical LC-MS method would involve a C18 column for reversed-phase chromatography. tsu.edu The mobile phase often consists of a mixture of an aqueous solvent (like water with formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). tsu.edulcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the efficient separation of compounds with varying polarities. nih.gov

Identity is confirmed by comparing the retention time of the main peak in the sample chromatogram with that of a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For enhanced specificity, LC-MS is used, where the mass-to-charge ratio (m/z) of the eluting compound is determined, providing definitive confirmation of the compound's identity. tsu.edu

Table 1: Illustrative LC-MS Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS Detector | Electrospray Ionization (ESI), Positive Mode |

| Scan Range | m/z 50-500 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Mass spectrometry is indispensable for the structural elucidation of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. masonaco.orgresearchgate.netresearchgate.net This level of precision makes it possible to distinguish between compounds with the same nominal mass but different chemical formulas. researchgate.net

For this compound (Chemical Formula: C10H20N2O2), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can verify this mass experimentally, confirming the compound's elemental formula. researchgate.net

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the precursor ion (the protonated molecule) is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. longdom.org Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms, such as the attachment of the pentanoic acid chain to the piperidine (B6355638) nitrogen.

Table 2: Predicted HRMS Data and Potential MS/MS Fragments

| Ion Type | Chemical Formula | Calculated m/z | Potential Fragment Origin |

|---|---|---|---|

| [M+H]⁺ | C10H21N2O2⁺ | 201.1603 | Protonated parent molecule |

| [M+H-H₂O]⁺ | C10H19N2O⁺ | 183.1497 | Loss of water from the carboxylic acid group |

| [M+H-HCOOH]⁺ | C9H19N2⁺ | 155.1548 | Loss of formic acid |

| C5H11N2⁺ | 100.0922 | 4-Aminopiperidine (B84694) fragment |

Spectroscopic Characterization Techniques (e.g., NMR, IR)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. thermofisher.com ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.net ¹³C NMR provides analogous information for the carbon atoms in the skeleton. For this compound, specific signals corresponding to the protons and carbons of the piperidine ring, the pentanoic acid chain, and the amino group would be expected. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The covalent bonds in the molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. The resulting spectrum shows absorption bands characteristic of specific bond types. researchgate.net For this compound, key absorptions would include a broad O-H stretch for the carboxylic acid, N-H stretches for the primary amine, a C=O stretch for the carbonyl group, and C-H stretches for the aliphatic parts of the molecule.

Table 3: Predicted Spectroscopic Data for Characterization

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Broad Singlet | ~11-12 ppm | Carboxylic acid proton (-COOH) |

| Multiplets | ~2.2-3.5 ppm | Protons on piperidine ring and adjacent to N and COOH | |

| Multiplets | ~1.2-1.8 ppm | Aliphatic protons (-CH₂-) in chain and ring | |

| Broad Singlet | ~1.5-3.0 ppm | Amine protons (-NH₂) | |

| ¹³C NMR | Signal | ~175-180 ppm | Carboxylic acid carbon (-COOH) |

| Signals | ~40-60 ppm | Carbons of piperidine ring and adjacent to N | |

| Signals | ~20-35 ppm | Aliphatic carbons (-CH₂-) | |

| IR Spectroscopy | Broad Band | 2500-3300 cm⁻¹ | O-H stretch (carboxylic acid) |

| Medium Band | 3300-3500 cm⁻¹ | N-H stretch (primary amine) | |

| Strong, Sharp Band | ~1710 cm⁻¹ | C=O stretch (carbonyl of carboxylic acid) | |

| Medium Bands | 2850-2960 cm⁻¹ | C-H stretch (aliphatic) |

Derivatization for Enhanced Detection and Diagnostic Applications (e.g., Radiometal Labeling of Amino Acid-Based Compounds)

Derivatization involves chemically modifying a compound to enhance its analytical detection or to impart new properties. researchgate.net Given its structure as an amino acid-based compound, this compound is a prime candidate for derivatization, particularly for diagnostic applications in nuclear medicine. nih.govbenthamscience.com

Radiolabeled amino acids are an important class of molecular tools for cancer diagnosis and imaging. bohrium.comnih.gov The strategy involves attaching a bifunctional chelating agent (BFCA) to the molecule. researchgate.net The BFCA has one functional group that can covalently bind to the amino acid derivative (e.g., to its primary amine or carboxylic acid group) and another part that can securely hold a metallic radioisotope.

For this compound, a BFCA could be coupled to the primary amine on the piperidine ring. This modified compound could then be used to chelate positron-emitting radiometals such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging, or gamma-emitting radionuclides like Technetium-99m (⁹⁹mTc) for Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net These radiolabeled compounds are designed to be taken up by specific transporters or receptors that are overexpressed in tumor cells, allowing for targeted imaging. bohrium.com This derivatization transforms the compound into a potential probe for non-invasive cancer diagnosis. nih.gov

Future Directions and Research Gaps for 5 4 Aminopiperidin 1 Yl Pentanoic Acid

Untapped Biological Targets and Therapeutic Applications

The 4-aminopiperidine (B84694) scaffold is a versatile pharmacophore found in a variety of bioactive molecules, suggesting a broad range of potential therapeutic applications for 5-(4-Aminopiperidin-1-yl)pentanoic acid. researchgate.net Current research on related compounds provides a roadmap for exploring its untapped biological targets.

Derivatives of 4-aminopiperidine have shown potential as cognition enhancers, presenting an opportunity to investigate this compound for neurodegenerative diseases like Alzheimer's. nih.govencyclopedia.pub The structural similarities to known nootropic agents suggest that it could modulate neuroreceptors or enzymatic pathways involved in memory and learning. nih.gov Furthermore, the analgesic properties observed in other 4-aminopiperidine derivatives point towards its potential use in pain management, possibly through interaction with opioid receptors. tandfonline.com

The therapeutic landscape for this compound extends to other areas as well. For instance, various piperidine (B6355638) derivatives have been investigated for their roles as:

Anticancer agents: By targeting various cellular mechanisms in cancer progression. researchgate.net

Antiviral compounds: Including activity against Hepatitis C virus by inhibiting viral assembly. nih.gov

Antifungal agents: Targeting ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Antidiabetic agents: Through the inhibition of enzymes like Dipeptidyl Peptidase-4 (DPP-4).

A significant research gap exists in systematically screening this compound against a wide array of biological targets to uncover novel therapeutic applications.

Table 1: Potential Therapeutic Applications for this compound Based on Related Compounds

| Therapeutic Area | Potential Mechanism of Action |

| Neurodegenerative Diseases | Modulation of neuroreceptors, cognitive enhancement |

| Pain Management | Interaction with opioid receptors |

| Oncology | Inhibition of cancer cell proliferation |

| Infectious Diseases | Antiviral, antifungal, and antimicrobial activities |

| Metabolic Disorders | Enzyme inhibition (e.g., DPP-4) |

Development of Novel and Green Synthetic Routes

The synthesis of this compound and its derivatives presents an opportunity for the development of more efficient and environmentally friendly chemical processes. Traditional synthetic methods for piperidine derivatives can involve harsh reagents and multiple steps. organic-chemistry.org Future research should focus on creating novel synthetic pathways that adhere to the principles of green chemistry, such as using safer solvents, reducing waste, and improving atom economy. rsc.org

Potential green synthetic strategies could include:

Catalytic Hydrogenation: Utilizing heterogeneous or homogeneous catalysts for the reduction of pyridine (B92270) precursors under milder conditions. mdpi.com

Biocatalysis: Employing enzymes to carry out specific transformations with high selectivity, reducing the need for protecting groups and hazardous reagents.

Flow Chemistry: Implementing continuous flow processes for safer and more efficient synthesis, particularly for reactions that are difficult to control in batch.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product, minimizing intermediate isolation and purification steps. rsc.org

A significant research gap lies in the development and optimization of a scalable and sustainable synthetic route specifically for this compound that can be readily adapted for the synthesis of a diverse library of its analogs.

Integration with Emerging Drug Discovery Paradigms (e.g., PROTACs)

The structure of this compound, featuring a piperidine ring and a carboxylic acid linker, makes it an intriguing candidate for integration into emerging drug discovery platforms like Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov

The piperidine moiety can serve as a rigid scaffold within the PROTAC linker, which is crucial for controlling the spatial orientation of the two ends of the molecule and facilitating the formation of a stable ternary complex. precisepeg.comexplorationpub.com The pentanoic acid portion provides a versatile handle for conjugation to ligands that bind to the target protein or the E3 ligase. medchemexpress.com The use of piperidine-containing linkers has been shown to improve the solubility and metabolic stability of PROTACs. explorationpub.com

Future research should explore the synthesis and evaluation of PROTACs that incorporate the this compound linker. This would involve:

Developing efficient methods for conjugating this linker to various warheads and E3 ligase ligands.

Investigating the impact of this specific linker on the physicochemical properties, cell permeability, and degradation efficacy of the resulting PROTACs.

Exploring its potential in developing degraders for challenging drug targets.

The primary research gap is the lack of studies that have specifically utilized this compound as a linker in PROTAC design and the systematic evaluation of its performance compared to other commonly used linkers.

Advanced Preclinical Efficacy and Mechanism-of-Action Studies

While the broader class of 4-aminopiperidine derivatives has shown promise in various disease models, there is a need for comprehensive preclinical efficacy and detailed mechanism-of-action studies for this compound itself. nih.govnih.gov Future research should focus on evaluating its therapeutic potential in relevant animal models of disease.

Key areas for investigation include:

Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system. nih.gov

Target engagement and validation: Identifying the specific molecular targets of the compound and confirming its interaction in a cellular and in vivo context.

Downstream signaling pathways: Elucidating the molecular pathways that are modulated by the compound to understand its precise mechanism of action.

A critical research gap is the absence of any published preclinical data on the efficacy, safety, and mechanism of action of this compound.

Structural Optimization for Improved Pharmacological Profiles and Selectivity

The structure of this compound offers multiple points for chemical modification to optimize its pharmacological properties. Structure-activity relationship (SAR) studies are essential to enhance its potency, selectivity, and drug-like characteristics. units.itthieme-connect.com

Strategies for structural optimization could involve:

Modification of the piperidine ring: Introducing substituents on the piperidine ring can influence its binding affinity and selectivity for different targets. thieme-connect.com Chiral piperidine scaffolds, for instance, can enhance biological activities and improve pharmacokinetic properties. thieme-connect.com

Varying the linker length and composition: Altering the length of the pentanoic acid chain or incorporating different functional groups can impact the molecule's flexibility and ability to interact with its target.

Derivatization of the amino group: Modifying the 4-amino group can modulate the compound's basicity and hydrogen bonding capacity, which can be critical for target interaction. mdpi.com

A key research gap is the lack of a systematic SAR study on this compound to guide the design of analogs with improved pharmacological profiles and enhanced selectivity for specific biological targets. units.it

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Aminopiperidin-1-yl)pentanoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 4-aminopiperidine with a pentanoic acid derivative. A Boc-protection strategy (e.g., tert-butyloxycarbonyl) can prevent unwanted side reactions during amine activation. Post-synthesis, purification via column chromatography or recrystallization is critical. Purity assessment requires HPLC (High-Performance Liquid Chromatography) with UV detection, as validated in homologues like baclofen derivatives . Impurities (e.g., diamine byproducts) should be monitored using mass spectrometry and NMR spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with attention to piperidine ring protons (δ 2.5–3.5 ppm) and carboxylate signals (δ 170–175 ppm). 2D-NMR (e.g., COSY, HSQC) resolves overlapping peaks in complex mixtures .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C10H20N2O2, theoretical m/z 200.28) and detects trace impurities .

- Elemental Analysis : Validates stoichiometric ratios of C, H, and N (±0.4% tolerance) .

Q. How should researchers handle safety concerns during synthesis?

- Methodology : Follow OSHA HCS guidelines. Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Avoid inhalation by working in a fume hood. Toxicity data are limited, so assume acute hazards based on structural analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate) .

Advanced Research Questions

Q. How can receptor binding assays be designed to evaluate this compound’s activity at GABA or dopamine receptors?

- Methodology :

- GABAB Receptor Assay : Use guinea pig ileum preparations to measure inhibition of electrically induced contractions. Compare IC50 values to baclofen (reference agonist: IC50 ~0.14 µM). Antagonist sensitivity (e.g., CGP35348) confirms receptor specificity .

- Dopamine D3 Receptor Assay : Radioligand binding with [3H]7-OH-DPAT. Functionalized piperazine analogs (e.g., 5-(4-arylpiperazin-1-yl)pentanamides) demonstrate selective D3 binding (Ki < 50 nM), providing a template for competitive binding studies .

Q. How can contradictory data on receptor affinity be resolved?

- Case Study : Homologues like 5-amino-4-(4-chlorophenyl)pentanoic acid showed no GABAB binding but potent ileum inhibition (~94% vs. 59% for baclofen). To resolve discrepancies:

Validate receptor expression levels via Western blot.

Test off-target effects using panels of GPCRs or ion channels.

Employ computational docking (e.g., AutoDock Vina) to predict binding modes to non-canonical sites .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodology :

- Metabolite Identification : Incubate with rat liver microsomes and analyze via LC-MS. Pentanoic acid derivatives (e.g., pentamidine metabolites) undergo oxidation and conjugation; stabilize via fluorination or methyl group incorporation .

- Pro-drug Design : Esterify the carboxylate group to enhance bioavailability, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.